molecular formula C30H29NO6S B12097030 2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

Cat. No.: B12097030
M. Wt: 531.6 g/mol
InChI Key: LTAVTXCDXZSJBC-UHFFFAOYSA-N
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Description

Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside is a complex organic compound with significant biomedical applications. It is characterized by its unique molecular structure, which includes a thioglucopyranoside backbone, benzyl and benzylidene groups, and a phthalimido moiety. This compound is known for its potential in studying various ailments such as cancer, diabetes, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group. The benzyl and benzylidene groups are then added through benzylation and benzylidenation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with hydroxyl or carbonyl groups, while reduction may yield products with saturated bonds. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The phthalimido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioglucopyranoside backbone may also play a role in modulating biological processes by mimicking natural carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phthalimido group enhances its potential as a therapeutic agent, while the thioglucopyranoside backbone provides stability and specificity in biological interactions .

Properties

Molecular Formula

C30H29NO6S

Molecular Weight

531.6 g/mol

IUPAC Name

2-(6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione

InChI

InChI=1S/C30H29NO6S/c1-2-38-30-24(31-27(32)21-15-9-10-16-22(21)28(31)33)26(34-17-19-11-5-3-6-12-19)25-23(36-30)18-35-29(37-25)20-13-7-4-8-14-20/h3-16,23-26,29-30H,2,17-18H2,1H3

InChI Key

LTAVTXCDXZSJBC-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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